molecular formula C7H15NO3S B14350733 Cyclohex-2-en-1-amine;methanesulfonic acid CAS No. 92464-39-6

Cyclohex-2-en-1-amine;methanesulfonic acid

Cat. No.: B14350733
CAS No.: 92464-39-6
M. Wt: 193.27 g/mol
InChI Key: XDBZCSRSVNEDLL-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-amine;methanesulfonic acid is a compound that combines the structural features of cyclohex-2-en-1-amine and methanesulfonic acid. Cyclohex-2-en-1-amine is an organic compound with a cyclohexene ring and an amine group, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-amine can be synthesized through several methods, including the reduction of cyclohex-2-en-1-one with ammonia or amines. Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxidizing agents such as hydrogen peroxide or nitric acid.

Industrial Production Methods

Industrial production of cyclohex-2-en-1-amine involves catalytic hydrogenation of cyclohex-2-en-1-one in the presence of ammonia. Methanesulfonic acid is produced on a large scale by the oxidation of methanethiol using hydrogen peroxide in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohex-2-en-1-one.

    Reduction: It can be reduced to cyclohexane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Methanesulfonic acid is involved in:

    Esterification: Reacts with alcohols to form esters.

    Alkylation: Acts as a catalyst in alkylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products

    Oxidation: Cyclohex-2-en-1-one.

    Reduction: Cyclohexane.

    Substitution: Various substituted cyclohexenes.

Scientific Research Applications

Cyclohex-2-en-1-amine;methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-amine involves its interaction with various molecular targets, including enzymes and receptors. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in various chemical reactions.

Comparison with Similar Compounds

Cyclohex-2-en-1-amine is similar to other cyclohexene derivatives such as cyclohex-2-en-1-one and cyclohexane. Methanesulfonic acid is comparable to other strong acids like sulfuric acid and hydrochloric acid. methanesulfonic acid is unique due to its high solubility in organic solvents and its non-oxidizing nature.

List of Similar Compounds

  • Cyclohex-2-en-1-one
  • Cyclohexane
  • Sulfuric acid
  • Hydrochloric acid

Properties

CAS No.

92464-39-6

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

cyclohex-2-en-1-amine;methanesulfonic acid

InChI

InChI=1S/C6H11N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h2,4,6H,1,3,5,7H2;1H3,(H,2,3,4)

InChI Key

XDBZCSRSVNEDLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CC=CC(C1)N

Origin of Product

United States

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